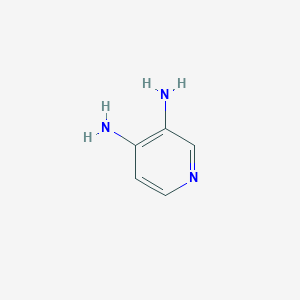

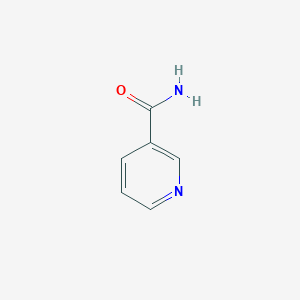

3,4-ジアミノピリジン

概要

科学的研究の応用

Amifampridine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of voltage-gated potassium channel blockers.

Biology: Amifampridine is utilized in research on neuromuscular transmission and muscle diseases.

Industry: Amifampridine is produced and marketed under various trade names for therapeutic use.

作用機序

アミファプリジンは、神経終末におけるカリウムチャネルの流出を阻害することにより作用し、活動電位の持続時間を長くします . この活動電位の延長により、カルシウムチャネルがより長く開いた状態になり、神経筋接合部でのアセチルコリンの放出が増加します . アセチルコリンの放出増加は、筋肉の刺激を強化し、筋力を改善します .

類似化合物の比較

類似化合物

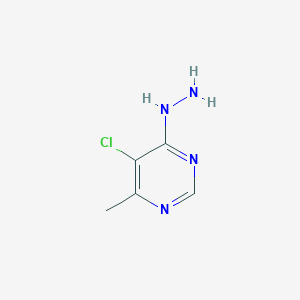

ピリジン-2,3-ジアミン: 構造は似ていますが、アミノ基の位置が異なります。

ピリジン-2,4-ジアミン: アミノ基の位置が異なる別の構造異性体です。

ピリジン-3,5-ジアミン: アミノ基の位置が異なる類似化合物です.

独自性

アミファプリジンは、ピリジン環の3位と4位にアミノ基が配置されているという独自の構造を持つため、電位依存性カリウムチャネルブロッカーとして特に効果的です . この構造的特徴は、他の類似化合物と区別され、特定の治療効果に貢献します .

生化学分析

Biochemical Properties

3,4-Diaminopyridine blocks presynaptic potassium channels, which prolongs the action potential and increases presynaptic calcium concentrations . This blockage of potassium channels leads to an increase in the duration of calcium channel opening and enhanced acetylcholine release .

Cellular Effects

3,4-Diaminopyridine has been shown to have significant effects on various types of cells and cellular processes. In patients with LEMS, treatment with 3,4-Diaminopyridine significantly improved symptoms, with improvements in muscle strength score and compound muscle action potential (CMAP) amplitude . It influences cell function by increasing the availability of acetylcholine at the motor end plate, allowing muscles to contract .

Molecular Mechanism

The molecular mechanism of 3,4-Diaminopyridine involves its role as a voltage-gated potassium channel blocker. By blocking these channels, it prolongs the action potential and increases presynaptic calcium concentrations . This leads to an increase in the duration of calcium channel opening and enhanced acetylcholine release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Diaminopyridine have been observed to change over time. For instance, a significant decrease in the quantitative myasthenia gravis (QMG) score and an improvement in the compound muscle action potentials (CMAP) amplitude were observed after treatment with 3,4-Diaminopyridine .

Dosage Effects in Animal Models

The effects of 3,4-Diaminopyridine vary with different dosages in animal models. For instance, it has been reported that the optimal concentration of 3,4-Diaminopyridine (10 pmol/kg) improves the performance of hypoxic mice .

Metabolic Pathways

The metabolic pathway of 3,4-Diaminopyridine involves acetylation to 3-N-acetylamifampridine. This process is affected by the overall metabolic acetylation activity of N-acetyl-transferase (NAT) enzymes and NAT2 genotype .

Transport and Distribution

3,4-Diaminopyridine is quickly and almost completely absorbed from the gut. It has a bioavailability of 93–100% . It is excreted by the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .

Subcellular Localization

Given its role as a potassium channel blocker, it is likely to be localized at the presynaptic nerve terminals where these channels are present .

準備方法

合成経路と反応条件

アミファプリジンは様々な方法で合成できます。 一般的な方法の1つは、3,4-ジクロロピリジンとアンモニアを反応させてピリジン-3,4-ジアミンを生成することです . この反応は、一般的に高温高圧下で行われ、塩素原子をアミノ基で置換します。

工業生産方法

工業的には、アミファプリジンの製造は、水溶液からアミファプリジンリン酸塩を結晶化するプロセスで行われることが多いです . このプロセスには、高純度を得るために再結晶などの精製工程が必要になる場合があります。 反応条件は、円滑で効率的な生産プロセスを確実に行うために最適化されています。

化学反応の分析

反応の種類

アミファプリジンは、以下を含む様々な化学反応を起こします。

酸化: アミファプリジンは酸化されて対応するN-オキシドを生成することができます。

還元: 還元反応はアミファプリジンをその還元型に変換することができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、様々な求核剤などがあります .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、アミファプリジンの酸化はN-オキシドを生成することができ、置換反応は異なる官能基を持つ誘導体を生成することができます .

科学研究への応用

アミファプリジンは、広範囲にわたる科学研究に利用されています。

化学: 電位依存性カリウムチャネルブロッカーの研究においてモデル化合物として使用されます。

生物学: アミファプリジンは、神経筋伝達と筋肉疾患に関する研究で利用されています。

類似化合物との比較

Similar Compounds

Pyridine-2,3-diamine: Similar in structure but differs in the position of amino groups.

Pyridine-2,4-diamine: Another structural isomer with different amino group positions.

Pyridine-3,5-diamine: Similar compound with amino groups at different positions.

Uniqueness

Amifampridine’s unique position of amino groups at the 3 and 4 positions of the pyridine ring makes it particularly effective as a voltage-gated potassium channel blocker . This structural feature distinguishes it from other similar compounds and contributes to its specific therapeutic effects .

特性

IUPAC Name |

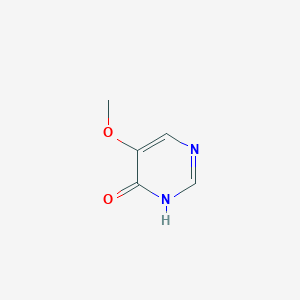

pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTKINVCDFNREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Record name | 3,4-diaminopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3,4-diaminopyridine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046715 | |

| Record name | 3,4-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4), freely soluble in water, and slightly soluble in solvents ethanol, methanol and acetic acid | |

| Record name | SID51088028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amifampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Amifampridine is a symptomatic treatment that increases acetylcholine concentrations at the neuromuscular junction. It selectively blocks presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings. Increased intracellular calcium enhances the exocytosis of acetylcholine-containing vesicles and enhances impulse transmission at central, autonomic, and neuromuscular synapses. Amifampridine improves muscle strength and resting compound muscle action potential (CMAP) amplitudes with an overall weighted mean difference of 1.69 mV. | |

| Record name | Amifampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-96-6 | |

| Record name | 3,4-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amifampridine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-DIAMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFAMPRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU4S6E2G0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)